molecular formula C26H30O5 B11152448 3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11152448
M. Wt: 422.5 g/mol
InChI Key: LDEKARGRBAYKTM-UHFFFAOYSA-N
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Description

3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is an organic compound with a complex structure that includes a chromen-2-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a base, followed by alkylation with hexyl bromide . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the chromen-2-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or acylated products.

Scientific Research Applications

3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its ability to absorb UV radiation, thereby preventing damage to skin cells. The compound’s molecular structure allows it to absorb both UVA and UVB rays, making it an effective broad-spectrum UV filter . It helps prevent the photodegradation of other active ingredients in sunscreen formulations, enhancing their stability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to absorb UV radiation and stabilize other sunscreen ingredients makes it particularly valuable in cosmetic formulations.

Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C26H30O5/c1-5-6-7-8-9-22-17(2)21-14-15-24(18(3)25(21)31-26(22)28)30-16-23(27)19-10-12-20(29-4)13-11-19/h10-15H,5-9,16H2,1-4H3

InChI Key

LDEKARGRBAYKTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C)OC1=O)C

Origin of Product

United States

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